

Application Notes: 3-Benzyl-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors

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Compound of Interest

Compound Name: **3-Benzyl-1H-indene**

Cat. No.: **B14033459**

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Introduction

Tubulin, a critical protein in forming microtubules, is a well-established target for the development of anticancer drugs.^[1] Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.^[2] Agents that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis, making them effective chemotherapeutic agents.^[1] **3-Benzyl-1H-indene** derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization.^[3] These synthetic molecules are designed to bind to the colchicine binding site on β -tubulin, thereby preventing the assembly of tubulin dimers into microtubules.^[1] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death.^[4]

One particularly potent derivative, compound 12d (4,5,6-trimethoxy-2-(4-hydroxy-3-methoxybenzyl)-2,3-dihydro-1H-indene), has demonstrated significant antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.^{[1][5]} Its mechanism involves direct inhibition of tubulin polymerization, leading to the disruption of the microtubule network, which in turn triggers downstream apoptotic pathways.^[1] These characteristics make **3-benzyl-1H-indene** derivatives attractive candidates for further development as novel anticancer therapeutics.^[6]

Quantitative Data Summary

The following tables summarize the biological activity of representative **3-benzyl-1H-indene** derivatives.

Table 1: In Vitro Antiproliferative Activity of Compound 12d[1]

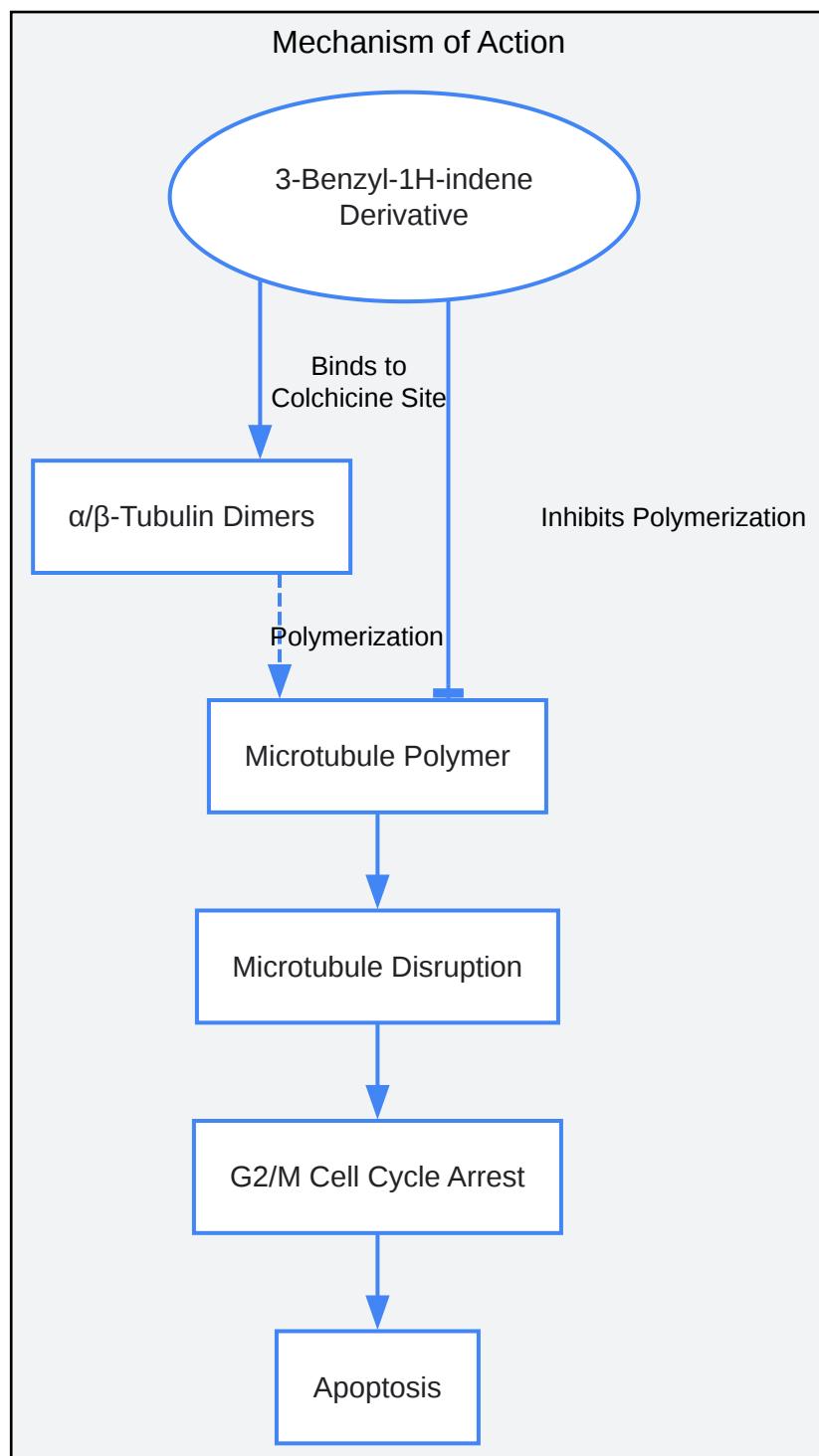
Cell Line	Cancer Type	IC ₅₀ (μM)
K562	Chronic Myelogenous Leukemia	0.041
A549	Non-small Cell Lung Cancer	0.028
PC-3	Prostate Cancer	0.087
MCF-7	Breast Cancer	0.035

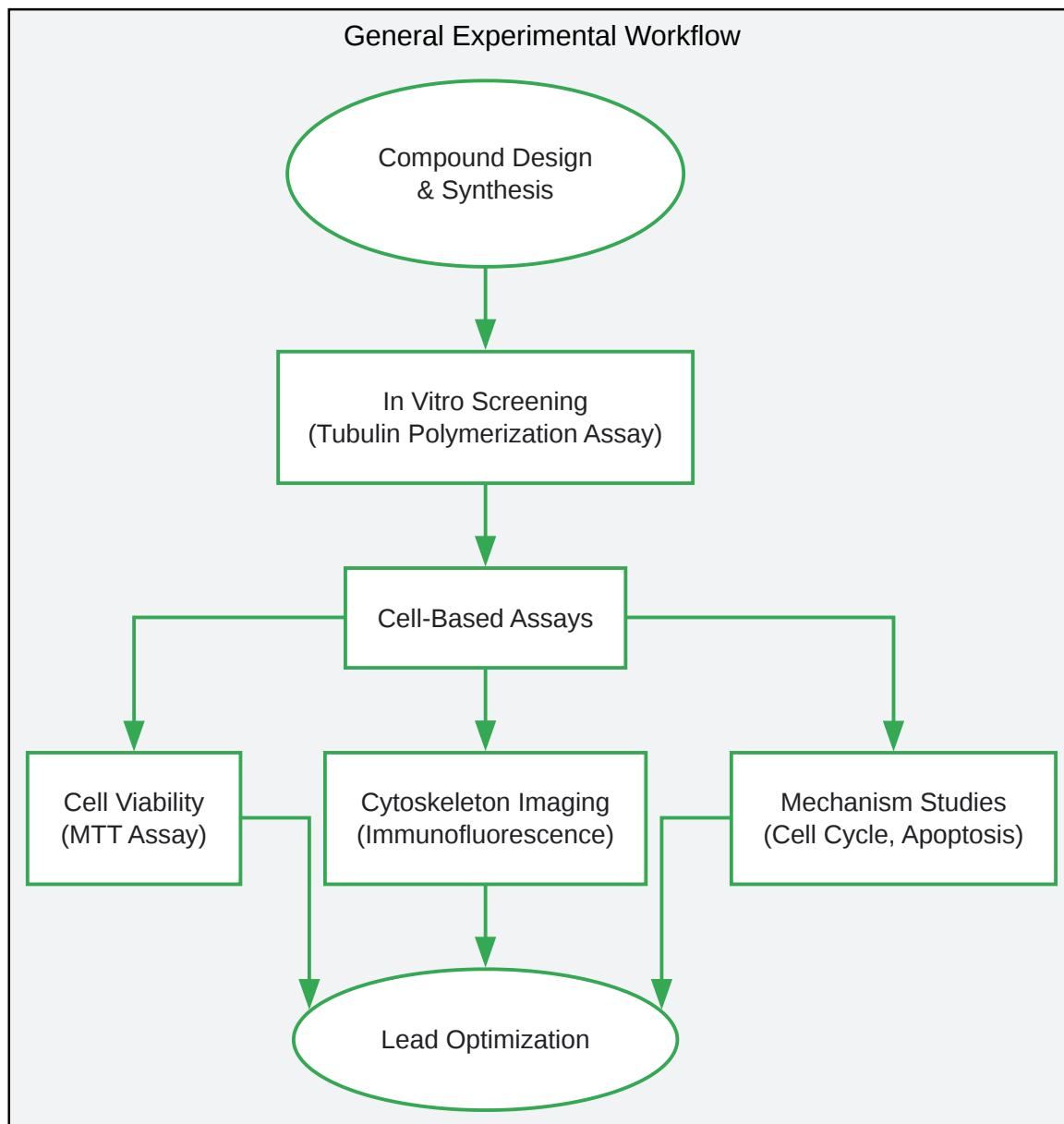
Table 2: Tubulin Polymerization Inhibition[1]

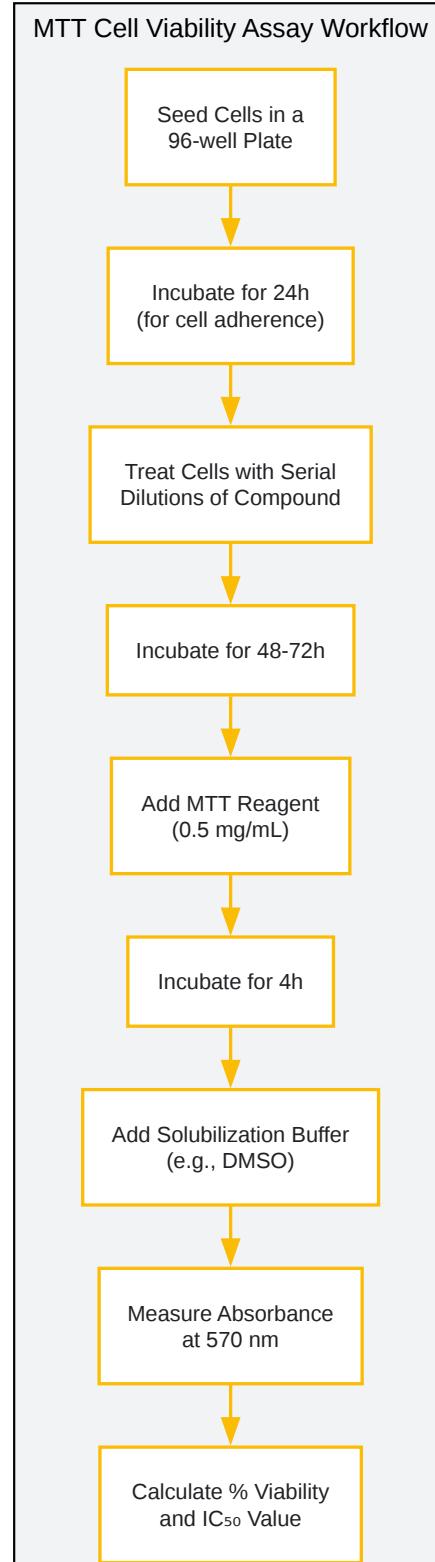
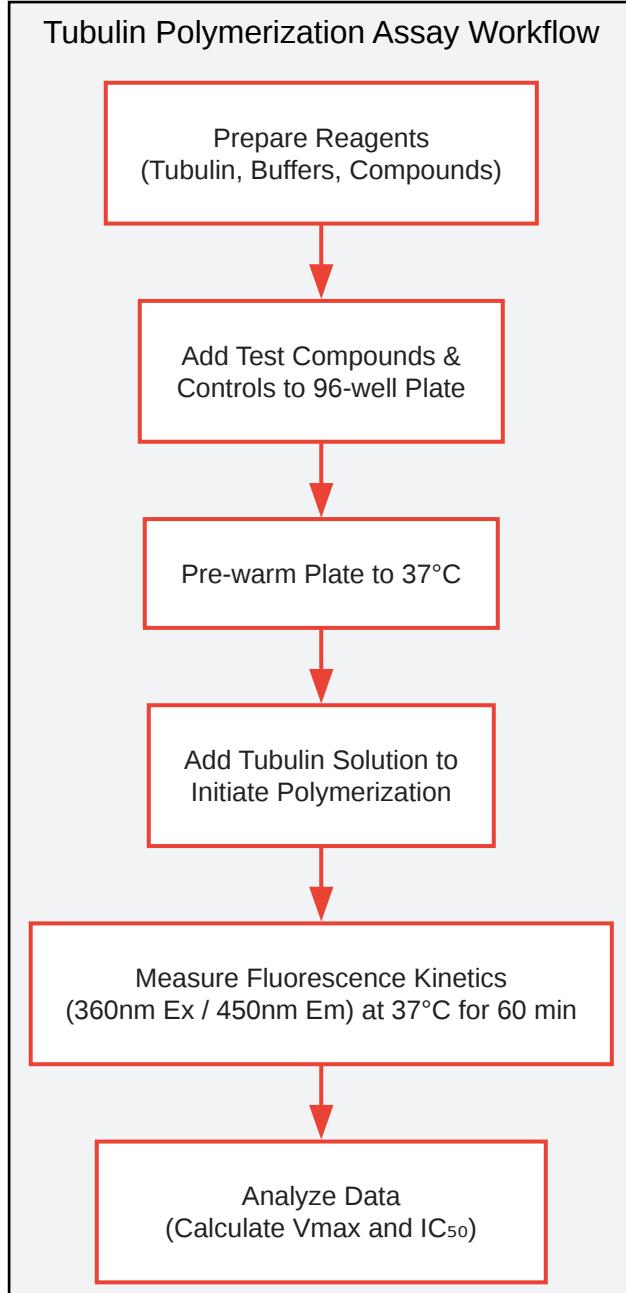
Compound	Target	IC ₅₀ (μM)	Assay Method
12d	Tubulin Polymerization	3.24	In vitro fluorescence-based assay
Colchicine	Tubulin Polymerization	2.89	In vitro fluorescence-based assay

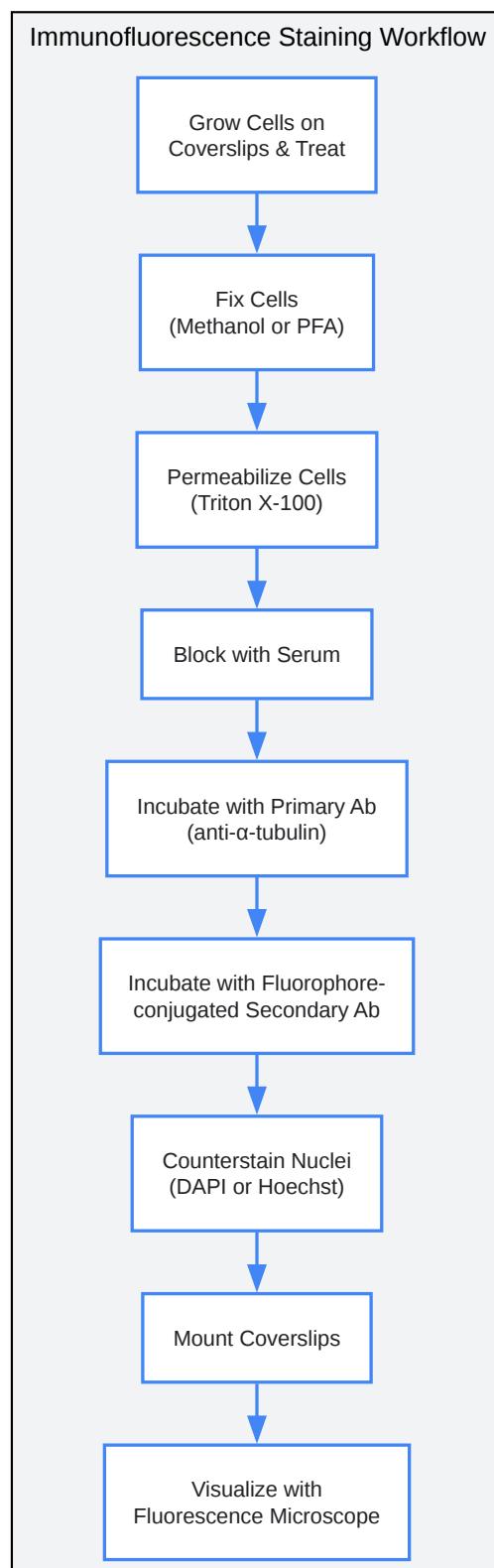
Mechanism of Action and Experimental Overview

The diagrams below illustrate the mechanism of action for **3-benzyl-1H-indene** derivatives and the general workflow for their evaluation.









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